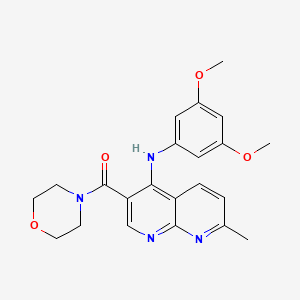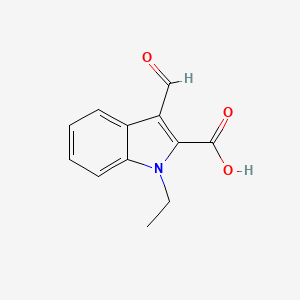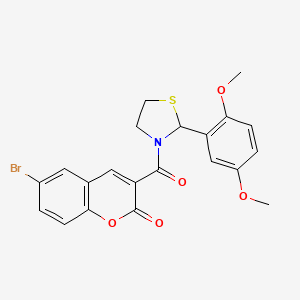
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a triazole ring, a fluorophenyl group, and a sulfonamide moiety, which collectively contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added via a Grignard reaction or an organolithium reagent, followed by hydrolysis.
Sulfonamide Formation: The sulfonamide moiety is typically introduced by reacting an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an alcohol from a carbonyl group.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.
Molecular Pathways: The compound may interfere with signaling pathways that involve the targeted enzymes, thereby modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(2-chlorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-(2-bromophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c18-14-4-2-1-3-13(14)16(24)10-23-9-15(21-22-23)17(25)20-11-5-7-12(8-6-11)28(19,26)27/h1-9,16,24H,10H2,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWAQZPELACDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)
![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)
![N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B3001358.png)




![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)



